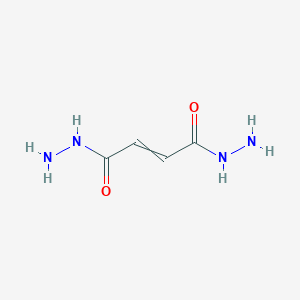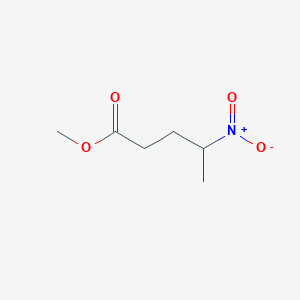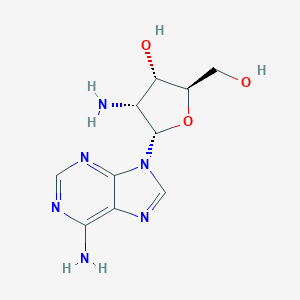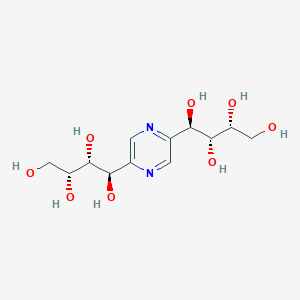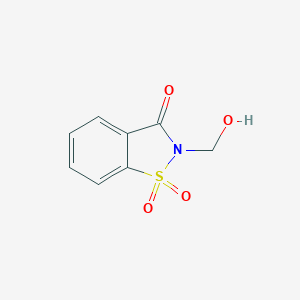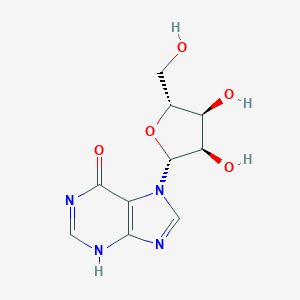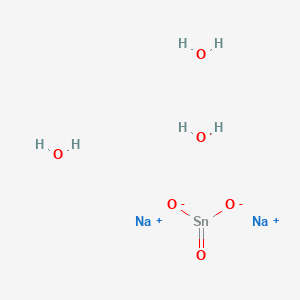
Copper chromite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric chromite, also known as copper chromite, is an inorganic compound with the chemical formula Cu2Cr2O5. It is a black solid that is often used as a catalyst in various chemical reactions. The compound is known for its ability to catalyze hydrogenation reactions and is widely used in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Copper chromite (Cu2Cr2O5) is primarily used as a catalyst in organic synthesis . Its primary targets are functional groups in aliphatic and aromatic compounds .
Mode of Action
The compound interacts with its targets by facilitating hydrogenation reactions . This interaction results in the selective reduction of functional groups in the target compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the reactions it catalyzes. For instance, in the hydrogenation of furfural to furfuryl alcohol, this compound facilitates the addition of hydrogen to the carbonyl group of furfural .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and is used in its solid form in reactions .
Result of Action
The result of this compound’s action is the transformation of target compounds through hydrogenation reactions . This can lead to the production of new compounds with different properties. For example, the hydrogenation of furfural results in furfuryl alcohol, which has different chemical properties and uses .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For instance, the production of this compound can involve the exposure of copper barium ammonium chromate to temperatures of 350-450 °C . Additionally, commercial samples of this compound often contain barium oxide and other components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric chromite can be synthesized through the thermal decomposition of copper chromate. The traditional method involves calcining copper chromate at high temperatures, typically around 350-450°C. The reaction can be represented as: [ 2 \text{CuCrO}_4 \rightarrow 2 \text{CuCrO}_3 + \text{O}_2 ]
Another method involves the thermal decomposition of copper barium ammonium chromate. This process also requires high temperatures and results in the formation of cupric chromite along with other by-products such as barium oxide and copper oxide .
Industrial Production Methods: In industrial settings, cupric chromite is often produced by exposing copper barium ammonium chromate to temperatures of 350-450°C in a muffle furnace. The by-product copper oxide is removed using an acetic acid extraction, which involves washing with the acid, decantation, and heat drying of the remaining solid to yield isolated cupric chromite .
Chemical Reactions Analysis
Types of Reactions: Cupric chromite undergoes various types of chemical reactions, including:
Oxidation: Cupric chromite can be oxidized to form higher oxidation state compounds.
Reduction: It is commonly used as a catalyst in hydrogenation reactions, where it facilitates the reduction of organic compounds.
Substitution: Cupric chromite can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Cupric chromite is often used in the presence of hydrogen gas for hydrogenation reactions. It can also be used with other reducing agents such as sodium borohydride. The reactions typically occur under elevated temperatures and pressures to ensure efficient catalysis .
Major Products Formed: The major products formed from reactions involving cupric chromite depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, cupric chromite can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
Scientific Research Applications
Cupric chromite has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation, dehydrogenation, and oxidation reactions.
Biology: Cupric chromite is studied for its potential use in biological systems, including its antibacterial properties.
Medicine: Research is ongoing to explore the use of cupric chromite in drug synthesis and pharmaceutical applications.
Comparison with Similar Compounds
Cupric chromite can be compared with other similar compounds such as:
Cuprous chromite (CuCrO4): This compound has a different oxidation state for copper and chromium and exhibits different catalytic properties.
Copper(II) oxide (CuO): While also used as a catalyst, copper(II) oxide has different applications and reactivity compared to cupric chromite.
Chromium(III) oxide (Cr2O3): This compound is used in various industrial applications but does not have the same catalytic properties as cupric chromite.
Cupric chromite is unique due to its specific catalytic properties, particularly in hydrogenation reactions, and its ability to maintain activity under various reaction conditions.
Properties
CAS No. |
12053-18-8 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
IUPAC Name |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |
Canonical SMILES |
[O].[Cr].[Cu] |
Key on ui other cas no. |
12053-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





